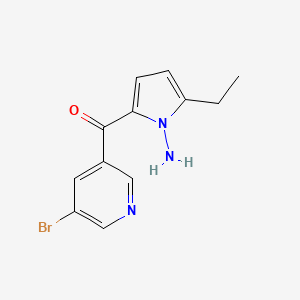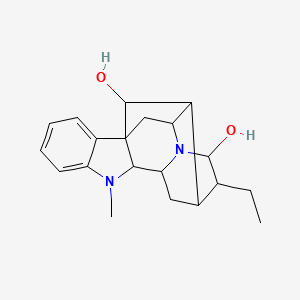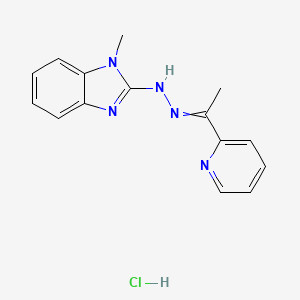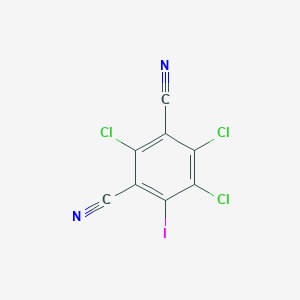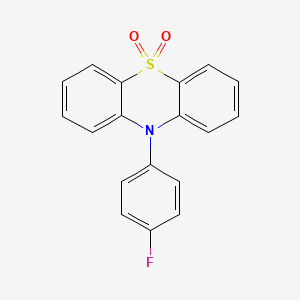
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by the presence of a fluorophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the oxidation of the corresponding phenothiazine derivative. One common method is the oxidation of 10-(4-Fluorophenyl)-10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated, nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of photoelectric materials and as a component in organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
- 10-Phenyl-10H-phenothiazine 5,5-dioxide
- 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
- 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide
Comparison: Compared to its analogs, 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor of certain enzymes. Additionally, the fluorine atom can influence the compound’s electronic properties, leading to improved efficacy in various applications .
Propiedades
Fórmula molecular |
C18H12FNO2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
10-(4-fluorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12FNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
Clave InChI |
HWCVEQPGPXGVJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)

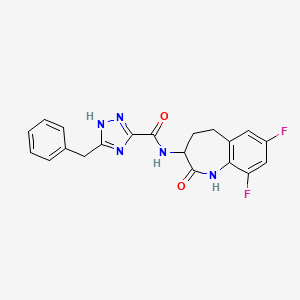
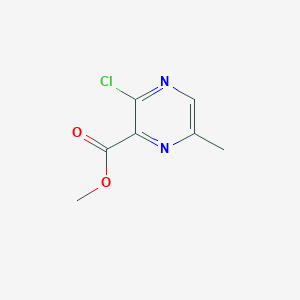
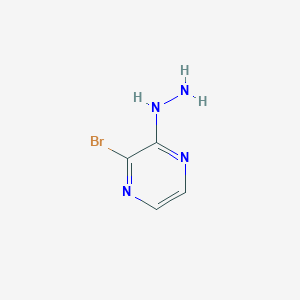
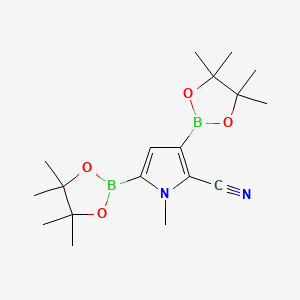
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)

